(RS)-AMPA hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of (RS)-AMPA analogs, such as (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, involves a detailed chemical process starting from 5-cyclopropyl-3-hydroxyisoxazole, which is then converted through a series of steps including ring opening, bromination, acetamidomalonate substitution, and deprotection to yield the desired compound. This synthesis showcases the compound's potential as a specific AMPA receptor agonist with equipotent activity to AMPA itself (Skjaerbaek et al., 1995).
Molecular Structure Analysis
The molecular structure of (RS)-AMPA hydrobromide and its analogs has been studied through various methods, including NMR and X-ray crystallography. These studies help in understanding the conformational requirements for the dimer-to-tetramer transition during the maturation of AMPA receptors, providing insights into the receptor-active conformations and the stereochemistry involved in receptor interaction (Nakagawa, 2010).
Chemical Reactions and Properties
Chemical reactions involving (RS)-AMPA hydrobromide often focus on the compound's interaction with various chemical agents and conditions that lead to the synthesis of analogs with different properties. These studies highlight the compound's versatility and the potential for creating derivatives with varying affinity and selectivity toward AMPA receptors (Madsen et al., 1996).
Physical Properties Analysis
The physical properties of (RS)-AMPA hydrobromide, such as solubility, melting point, and stability, are crucial for its handling and application in various experimental settings. Understanding these properties is essential for its use in research focused on AMPA receptors and their role in synaptic transmission.
Chemical Properties Analysis
The chemical properties of (RS)-AMPA hydrobromide, including its reactivity, functional groups, and interaction with other chemical compounds, are vital for its biological activity and efficacy as an AMPA receptor agonist. Studies have explored its potency, selectivity, and mechanism of action at the receptor level, providing valuable information for the development of novel therapeutics targeting glutamate receptors (Shepherd et al., 2002).
Scientific Research Applications
AMPA Receptor Agonist : (RS)-AMPA hydrobromide acts as a specific agonist for AMPA receptors. It shows comparable in vitro activity to AMPA, making it a potent tool for studying excitatory neurotransmission in the brain (Skjaerbaek et al., 1995).
Subunit Assembly and Synaptic Transmission : Studies using techniques like single particle EM and X-ray crystallography have provided insights into the ultrastructure and subunit assembly mechanisms of AMPA receptors (AMPA-Rs), which play critical roles in synaptic transmission and plasticity (Nakagawa, 2010).
Neurotoxicity and Neuroprotective Studies : Research has also focused on the neurotoxic effects of AMPA, such as inducing seizures and other physiological changes in animal models (Turski et al., 1981). Conversely, certain studies have investigated compounds that protect against AMPA-induced neurotoxicity (Kiagiadaki & Thermos, 2008).
Synaptic Regulation and Cognitive Functions : The recycling of AMPA-Rs is crucial for synaptic regulation and is involved in higher cognitive functions like learning and memory (Moretto & Passafaro, 2018).
Glutamate Receptor Studies : (RS)-AMPA hydrobromide is an agonist at central glutamic acid receptors. It has been used to study the binding and activity of these receptors, which are fundamental in the central nervous system (Lauridsen et al., 1985).
properties
IUPAC Name |
2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAHVIUZGLGASU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017723 | |
Record name | 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(RS)-AMPA hydrobromide | |
CAS RN |
171259-81-7 | |
Record name | 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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